molecular formula C13H19NO B11897960 6-Ethyl-2,2-dimethylchroman-4-amine

6-Ethyl-2,2-dimethylchroman-4-amine

Cat. No.: B11897960
M. Wt: 205.30 g/mol
InChI Key: BARMYPFKQXQJLP-UHFFFAOYSA-N
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Description

6-Ethyl-2,2-dimethylchroman-4-amine is a heterocyclic organic compound that belongs to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring system with an ethyl group at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,2-dimethylchroman-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-2,2-dimethylchroman-4-one with ammonia or an amine source can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2,2-dimethylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the 4-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

6-Ethyl-2,2-dimethylchroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,2-dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group at the 4-position can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the ethyl and dimethyl groups but shares the core chroman structure.

    6-Methylchroman-4-amine: Similar structure but with a methyl group instead of an ethyl group at the 6-position.

    2,2-Dimethylchroman-4-amine: Lacks the ethyl group at the 6-position.

Uniqueness: 6-Ethyl-2,2-dimethylchroman-4-amine is unique due to the specific combination of substituents on the chroman ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the dimethyl groups at the 2-position can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

6-ethyl-2,2-dimethyl-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C13H19NO/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3

InChI Key

BARMYPFKQXQJLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(CC2N)(C)C

Origin of Product

United States

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